molecular formula C21H23NOS B14482583 Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester CAS No. 64408-99-7

Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester

Cat. No.: B14482583
CAS No.: 64408-99-7
M. Wt: 337.5 g/mol
InChI Key: SEDZRFGIMHTHDW-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester is an organic compound with a complex structure. It contains 47 atoms, including 23 hydrogen atoms, 21 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom

Preparation Methods

The synthesis of Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester involves several steps. One common method includes the reaction of Benzenecarbothioic acid with 4-cyanophenyl heptyl ester under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may explore its potential therapeutic properties, while in industry, it could be used in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzenecarbothioic acid, 4-heptyl-, S-(4-cyanophenyl) ester can be compared with other similar compounds, such as Benzenecarbothioic acid, 4-heptyl-, S-[4-(hexyloxy)phenyl] ester and Benzenecarbothioic acid, 4-heptyl-, S-[4-(heptyloxy)phenyl] ester. These compounds share similar structural features but may differ in their chemical properties and applications. The unique combination of functional groups in this compound gives it distinct characteristics that set it apart from its analogs .

Properties

CAS No.

64408-99-7

Molecular Formula

C21H23NOS

Molecular Weight

337.5 g/mol

IUPAC Name

S-(4-cyanophenyl) 4-heptylbenzenecarbothioate

InChI

InChI=1S/C21H23NOS/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h8-15H,2-7H2,1H3

InChI Key

SEDZRFGIMHTHDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C#N

Origin of Product

United States

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